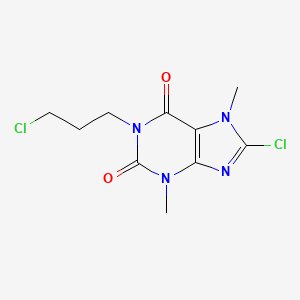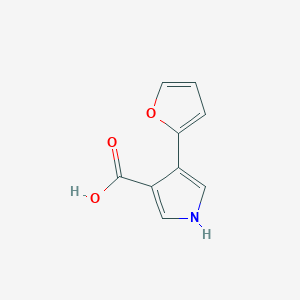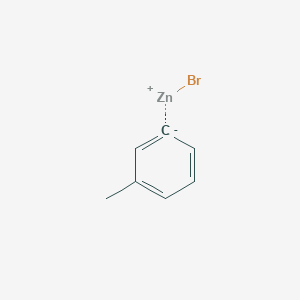
3-Methylphenylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylphenylzinc bromide is an organozinc compound widely used in organic synthesis. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are known for their reactivity and are often used in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methylphenylzinc bromide can be synthesized through the reaction of 3-methylbromobenzene with zinc in the presence of a suitable catalyst. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction is as follows:
3-Methylbromobenzene+Zinc→3-Methylphenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound involves similar methods but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 3-Methylphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: Can undergo halogen-metal exchange reactions.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a catalyst.
Coupling Reactions: Often uses palladium catalysts and bases such as potassium carbonate.
Substitution Reactions: Utilizes halogenated compounds and may require a catalyst like copper(I) iodide.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Substituted Aromatics: From halogen-metal exchange reactions.
科学的研究の応用
3-Methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
作用機序
The mechanism of action of 3-methylphenylzinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound can transfer the 3-methylphenyl group to electrophilic centers, facilitating the formation of new carbon-carbon bonds. This process often involves the coordination of the zinc atom with the electrophile, followed by the transfer of the organic group.
類似化合物との比較
Phenylzinc Bromide: Similar structure but without the methyl group.
4-Methylphenylzinc Bromide: Similar but with the methyl group in the para position.
2-Methylphenylzinc Bromide: Similar but with the methyl group in the ortho position.
Uniqueness: 3-Methylphenylzinc bromide is unique due to the position of the methyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This positional difference can lead to distinct outcomes in synthetic applications compared to its isomers.
特性
分子式 |
C7H7BrZn |
|---|---|
分子量 |
236.4 g/mol |
IUPAC名 |
bromozinc(1+);methylbenzene |
InChI |
InChI=1S/C7H7.BrH.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
QZTCDNVKZMNGHJ-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C[C-]=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


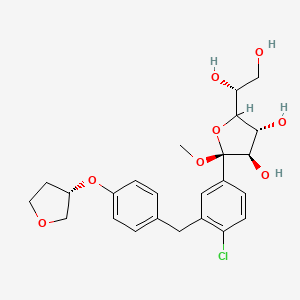

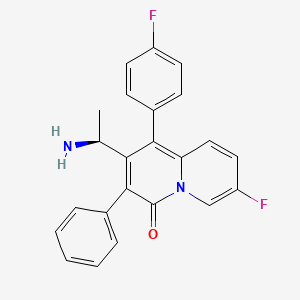
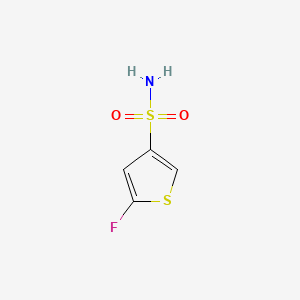
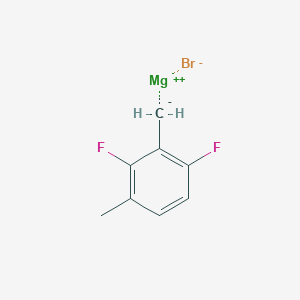
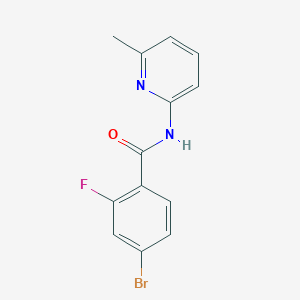
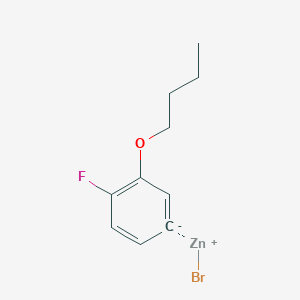
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)

